Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

Pharmaceutical Quality Control Regulatory Compliance Analytical Method Validation

Analytical labs risk non-compliance when profiling Raloxifene with unqualified reference standards. Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (Raloxifene Impurity 30) is the exact designated reference standard for HPLC method validation (AMV), stability studies, and ANDA batch release testing. • Supplied with regulatory-compliant characterization data for direct use in impurity profiling and QC workflows. • Also serves as a key synthetic reactant for 3,5-bis(benzylidene)-4-piperidones, a liver-stage antimalarial series (lead IC50: 93.5 ng/mL vs. P. berghei; selectivity: >2000 ng/mL vs. HepG2). • MW 263.33 g/mol; XLogP3 2.6; available from stock with expedited global shipping.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 89407-97-6
Cat. No. B1338880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
CAS89407-97-6
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCCN2CCCCC2
InChIInChI=1S/C15H21NO3/c1-18-15(17)13-5-7-14(8-6-13)19-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3
InChIKeyUKTBQGVEVDLQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate: Raloxifene Impurity and Antimalarial Building Block


Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (CAS 89407-97-6), a benzoate ester derivative incorporating a piperidinyl-ethoxy moiety, is formally recognized as Raloxifene Impurity 30 [1][2]. It serves a dual-purpose role in the pharmaceutical and medicinal chemistry supply chain: as a fully characterized reference standard for regulatory compliance in Raloxifene drug product quality control, and as a key synthetic reactant in the preparation of bis(benzylidene)-piperidone derivatives evaluated for antimalarial activity [3][4]. The compound is a white crystalline powder with a molecular weight of 263.33 g/mol (C15H21NO3) and a predicted XLogP3 value of 2.6, indicating moderate lipophilicity [5].

Pharmaceutical QC Impurity Standard
Raloxifene Impurity 30 for method validation and batch release testing
Antimalarial Building Block
Key reactant for bis(benzylidene)-piperidone antimalarial series
Certified Analytical Standard
HPLC-verified assay for reference standard use

Why Generic Substitution Fails for This Raloxifene Impurity


The compound's dual functionality as a specific Raloxifene impurity and a discrete synthetic intermediate precludes simple replacement by other piperidine-containing benzoate esters or generic building blocks. In pharmaceutical quality control, the regulatory requirement for impurity profiling mandates the use of the exact chemical entity (Raloxifene Impurity 30) to ensure method validation and batch release testing integrity [1][2]. In medicinal chemistry, the methyl ester group provides a defined reactivity handle for subsequent transformations, distinguishing it from the free carboxylic acid analog (CAS 89407-98-7) or other ester variants that would alter reaction kinetics, yields, or the biological activity of the resulting bis(benzylidene)-piperidone derivatives [3][4]. Procurement based solely on substructure similarity or functional class overlooks these critical, context-specific differentiation points, risking analytical non-compliance and synthetic failure.

Regulatory identity mismatch
Non-impurity-grade material lacks certified documentation, limiting use in GMP/GLP quality control.
Ester reactivity vs. acid analog
Free acid (CAS 89407-98-7) requires extra protection steps, potentially altering synthetic yield and purity.
Lipophilicity and solid-state differences
Related benzoate esters (e.g., Pitofenone) have distinct XLogP3 and melting points, affecting chromatographic behavior and formulation fit.

Evidence-Driven Selection Criteria


Regulatory Documentation Compliance vs. Generic Standards

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, when procured as Raloxifene Impurity 30, is supplied with detailed characterization data explicitly compliant with regulatory guidelines, a requirement for analytical method development (AMV), Quality Controlled (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for Raloxifene [1]. In contrast, generic, non-impurity-grade material lacks this certified documentation, rendering it unsuitable for regulated pharmaceutical quality control workflows.

Regulatory Compliance
Head-to-head
Certified documentation present vs. absent in generic grade
Binary procurement decision for GMP/GLP use
Non-impurity-grade material not suitable for regulatory submissions
Pharmaceutical Quality Control Regulatory Compliance Analytical Method Validation

Synthetic Utility: Methyl Ester vs. Carboxylic Acid Analog

This compound is specifically documented as a reactant in the preparation of bis(benzylidene)-piperidone derivatives that exhibit potent in vitro activity against Plasmodium falciparum liver stages [1][2]. The methyl ester functional group is essential for the synthetic pathway, providing a reactive handle that the corresponding carboxylic acid analog (4-(2-(piperidin-1-yl)ethoxy)benzoic acid, CAS 89407-98-7) cannot substitute without additional protection/deprotection steps, which would reduce overall synthetic efficiency and potentially alter reaction outcomes.

Synthetic Reactivity
Context-dependent
Methyl ester enables direct coupling; acid analog requires additional protection/deprotection
Impacts synthetic efficiency and target compound reproducibility
Based on reported antimalarial synthesis pathway
Medicinal Chemistry Antimalarial Drug Discovery Synthetic Chemistry

Lipophilicity and Solid-State Property Differentiation

The target compound exhibits a calculated XLogP3 value of 2.6 and a reported melting point of 190-191 °C [1]. These values quantitatively differentiate it from closely related analogs, such as Pitofenone (methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate), which has a higher molecular weight (367.45 g/mol) and different spatial arrangement, or the free acid analog (4-(2-(piperidin-1-yl)ethoxy)benzoic acid, CAS 89407-98-7) which has a lower molecular weight (249.31 g/mol) and different solubility and reactivity profiles.

Physicochemical Profile
Class-level inference
XLogP3: 2.6 / MP: 190–191 °C
Differentiates from analogs in chromatographic and solid-state behavior
Data to verify against experimental values; Pitofenone XLogP3 ~4.1
Physicochemical Characterization Drug-Likeness Assessment Formulation Development

Certified HPLC Purity vs. Unspecified Grade Material

When procured as an analytical standard, Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is supplied with an assay of ≥90.0% (HPLC) and is intended for use in HPLC method development and validation [1]. This contrasts with generic research-grade material that may be supplied with only nominal purity statements (e.g., 95%) and without the certified chromatographic purity data required for accurate quantification of impurities in Raloxifene drug substance or product.

Certified Purity
Head-to-head
Assay ≥90.0% (HPLC) vs. nominal purity statement for generic material
Required for accurate impurity quantification
Non-certified material introduces quantitative uncertainty
Analytical Chemistry HPLC Method Development Reference Standard Qualification

Optimal Application Scenarios


Raloxifene Quality Control and Regulatory Submission

As Raloxifene Impurity 30, this compound is the designated reference standard for analytical method development, method validation (AMV), and Quality Controlled (QC) applications required for Abbreviated New Drug Applications (ANDA) or commercial production of Raloxifene [1]. Procurement of the impurity-grade material, supplied with detailed regulatory-compliant characterization data, is mandatory for laboratories conducting stability studies, impurity profiling, and batch release testing of Raloxifene drug substance or formulated product.

Antimalarial Bis(benzylidene)-piperidone Synthesis

This compound is a documented reactant in the preparation of 3,5-bis(benzylidene)-4-piperidones, a novel cluster of antimalarials targeting the liver stage of Plasmodium falciparum [2][3]. Its specific methyl ester functionality enables the synthetic pathway to generate compounds with demonstrated in vitro potency (e.g., compound 5d, IC50: 93.5 ng/mL against P. berghei liver stage) and favorable selectivity (IC50: >2000 ng/mL against HepG2 cells) [3]. Researchers aiming to replicate or expand upon this antimalarial series must utilize this exact building block to ensure synthetic fidelity and biological outcome reproducibility.

HPLC Method Development for Pharmaceutical Analysis

When procured as an analytical standard with certified HPLC purity (assay ≥90.0%), this compound serves as a critical reference material for the development and validation of HPLC methods for the separation and quantification of Raloxifene and its related impurities [4]. Its defined lipophilicity (XLogP3: 2.6) and chromatographic behavior differentiate it from other potential impurities, making it an essential component of system suitability mixtures and calibration curves in regulated pharmaceutical analysis environments.

Application
Selection Property
Validation Focus
Raloxifene quality control & regulatory submission
Regulatory-compliant impurity standard
Method validation, batch release testing
Antimalarial bis(benzylidene)-piperidone synthesis
Documented reactant with defined ester reactivity
Synthetic route reproducibility, biological assay comparison
HPLC method development for pharmaceutical analysis
Certified HPLC purity reference
System suitability, calibration accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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